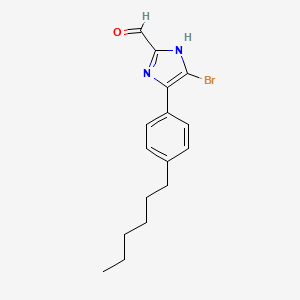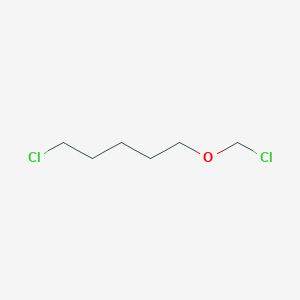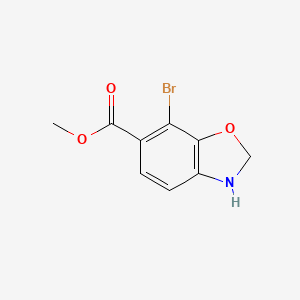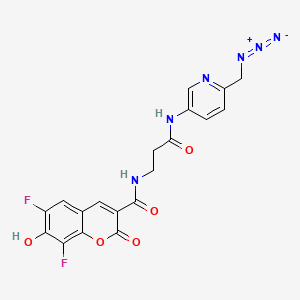![molecular formula C26H45NO20 B13706482 2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound GalNAca1-3(Fuca1-2)Galb1-4Glc is a complex carbohydrate structure known as a glycan. It consists of N-acetylgalactosamine (GalNAc), fucose (Fuc), galactose (Gal), and glucose (Glc) residues linked in a specific sequence. This glycan is part of the family of glycoconjugates, which play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GalNAca1-3(Fuca1-2)Galb1-4Glc involves multiple enzymatic reactions. The key enzymes include glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The typical reaction conditions involve the use of nucleotide sugars such as UDP-GalNAc, GDP-Fuc, and UDP-Gal as donors, and the reactions are carried out in buffered solutions at optimal pH and temperature conditions for each enzyme .
Industrial Production Methods
Industrial production of this glycan can be achieved through biotechnological methods involving the use of engineered microbial systems. These systems are designed to express the necessary glycosyltransferases and produce the desired glycan in large quantities. The process involves fermentation, followed by purification steps to isolate the glycan from the microbial culture .
Analyse Chemischer Reaktionen
Types of Reactions
GalNAca1-3(Fuca1-2)Galb1-4Glc: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amino or sulfate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols. Substitution reactions can produce sulfated or aminated derivatives of the glycan .
Wissenschaftliche Forschungsanwendungen
GalNAca1-3(Fuca1-2)Galb1-4Glc: has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: It plays a role in studying cell-cell interactions, particularly in the immune system where it is involved in the recognition of pathogens.
Medicine: It is used in the development of glycan-based therapeutics and vaccines, as well as in diagnostic assays for detecting specific glycan structures associated with diseases.
Industry: It is utilized in the production of glycan-based biomaterials and as a component in various biotechnological applications
Wirkmechanismus
The mechanism by which GalNAca1-3(Fuca1-2)Galb1-4Glc exerts its effects involves its interaction with specific receptors on the cell surface. These interactions are mediated by lectins, which are proteins that bind to specific carbohydrate structures. The binding of the glycan to its receptor can trigger various cellular responses, including signal transduction pathways that regulate immune responses, cell adhesion, and other biological processes .
Vergleich Mit ähnlichen Verbindungen
GalNAca1-3(Fuca1-2)Galb1-4Glc: can be compared with other similar glycans, such as:
GalNAca1-3(Fuca1-2)Galb1-4(Fuca1-3)GlcNAcb1-3GalNAc: This glycan has an additional fucose and N-acetylglucosamine residue, which can alter its biological activity and receptor binding properties.
GalNAca1-3(Fuca1-2)Galb1-3GlcNAcb1-3GalNAc: This glycan has a different linkage pattern, which can affect its recognition by specific lectins and its role in biological processes.
The uniqueness of GalNAca1-3(Fuca1-2)Galb1-4Glc lies in its specific sequence and linkage pattern, which determine its specific interactions with receptors and its role in various biological functions.
Eigenschaften
Molekularformel |
C26H45NO20 |
|---|---|
Molekulargewicht |
691.6 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO20/c1-6-12(32)16(36)19(39)25(41-6)47-22-21(46-24-11(27-7(2)31)15(35)13(33)8(3-28)43-24)14(34)9(4-29)44-26(22)45-20-10(5-30)42-23(40)18(38)17(20)37/h6,8-26,28-30,32-40H,3-5H2,1-2H3,(H,27,31)/t6-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19-,20+,21-,22+,23+,24+,25-,26-/m0/s1 |
InChI-Schlüssel |
DKMKTGYNNHUIAK-JLWVKAFHSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)O)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)




